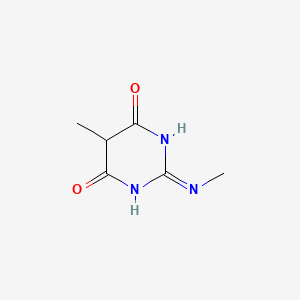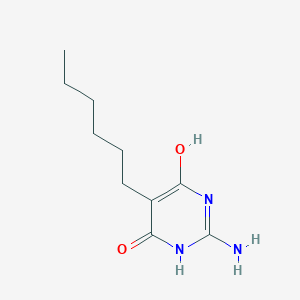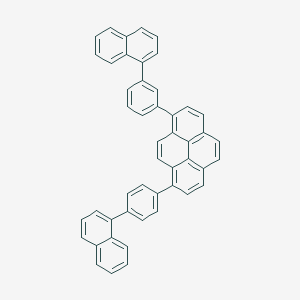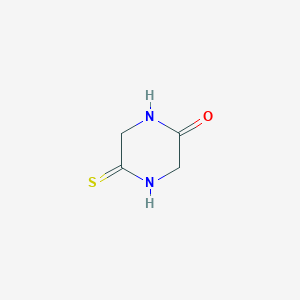![molecular formula C4H3N3S B13101719 2H-Pyrrolo[3,2-D][1,2,3]thiadiazole CAS No. 500722-42-9](/img/structure/B13101719.png)
2H-Pyrrolo[3,2-D][1,2,3]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrolo[3,2-D][1,2,3]thiadiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. This compound is part of a broader class of thiadiazoles, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2H-Pyrrolo[3,2-D][1,2,3]thiadiazole involves the Hurd-Mori reaction. This reaction utilizes thionyl chloride as a key reagent to facilitate the cyclization of the thiadiazole ring system. The success of this reaction is highly dependent on the nature of the N-protecting group of the pyrrolidine precursor. Electron-withdrawing substituents, such as methyl carbamate, have been shown to give superior yields compared to electron-donating groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2H-Pyrrolo[3,2-D][1,2,3]thiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nucleophilic substitutions may use reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
科学研究应用
2H-Pyrrolo[3,2-D][1,2,3]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
作用机制
The mechanism by which 2H-Pyrrolo[3,2-D][1,2,3]thiadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, in plant protection, it acts as a plant activator by inducing systemic acquired resistance (SAR), which enhances the plant’s own defense mechanisms against pathogens .
相似化合物的比较
2H-Pyrrolo[3,2-D][1,2,3]thiadiazole can be compared with other similar compounds, such as:
1,2,3-Benzothiadiazole: Known for its use in plant protection and as a building block in organic synthesis.
Thiazole: Widely used in medicinal chemistry for its antimicrobial and anticancer properties.
Pyrazolo[3,4-D]thiazole: Investigated for its potential antitumor activities.
These compounds share structural similarities but differ in their specific applications and chemical properties, highlighting the unique versatility of this compound.
属性
CAS 编号 |
500722-42-9 |
|---|---|
分子式 |
C4H3N3S |
分子量 |
125.15 g/mol |
IUPAC 名称 |
4H-pyrrolo[3,2-d]thiadiazole |
InChI |
InChI=1S/C4H3N3S/c1-2-5-4-3(1)6-7-8-4/h1-2,5H |
InChI 键 |
XLSDJYATOLFKQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=C1N=NS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-Chloro-N-cyclohexyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B13101641.png)

![8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B13101653.png)

![6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13101676.png)
![5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13101679.png)
![9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13101681.png)


![6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13101699.png)


![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B13101734.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)
